4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine
Overview
Description
4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine is a multifunctionalized pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridines and are known for their presence in nucleic acids like cytosine, thymine, and uracil
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine can be synthesized from 4,6-dichloro-2-(methylthio)pyrimidine. The reaction involves the substitution of a chlorine atom with an ethoxy group using sodium ethoxide in ethanol at around 20°C for 2 hours, yielding the desired product in 89% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The nitro group can undergo reduction to form amines, while the methylthio group can be oxidized to sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide in ethanol is commonly used for the substitution of chlorine atoms.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can reduce the nitro group.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can oxidize the methylthio group.
Major Products
Aminopyrimidines: Formed by the reduction of the nitro group.
Sulfoxides and Sulfones: Formed by the oxidation of the methylthio group.
Scientific Research Applications
4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine has several applications in scientific research:
Pharmaceuticals: It serves as a scaffold for the synthesis of various bioactive molecules, including anti-inflammatory, antimicrobial, and anticancer agents.
Organic Synthesis: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Material Science:
Mechanism of Action
The mechanism of action of 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The nitro group can participate in redox reactions, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-(methylthio)pyrimidine: A precursor in the synthesis of 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine.
4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine: Similar structure with a methoxy group instead of an ethoxy group.
4-Chloro-6-ethoxy-2-(methylthio)-5-aminopyrimidine: Formed by the reduction of the nitro group.
Uniqueness
This compound is unique due to its multifunctional nature, allowing for diverse chemical modifications and applications. The presence of both nitro and ethoxy groups provides opportunities for further functionalization, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
4-chloro-6-ethoxy-2-methylsulfanyl-5-nitropyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O3S/c1-3-14-6-4(11(12)13)5(8)9-7(10-6)15-2/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTGLXYMSJYAQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=NC(=N1)SC)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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